molecular formula C19H38Cl3N3O2 B13746142 3-Benzyl-9-(2-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate CAS No. 23462-19-3

3-Benzyl-9-(2-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate

Cat. No.: B13746142
CAS No.: 23462-19-3
M. Wt: 446.9 g/mol
InChI Key: FVQJSFRWGSPYGQ-UHFFFAOYSA-N
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Description

3-Benzyl-9-(2-(dimethylamino)propyl)-3,9-diazabicyclo(331)nonane hydrochloride hydrate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-(2-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates . The reaction conditions often include the use of specific solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by preparative thin-layer chromatography (Prep-TLC) and concentration under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-(2-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield different reduced forms of the compound .

Scientific Research Applications

3-Benzyl-9-(2-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3-Benzyl-9-(2-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-9-(2-(dimethylamino)propyl)-3,9-diazabicyclo(331)nonane hydrochloride hydrate is unique due to its specific functional groups and the presence of a dimethylamino propyl side chain

Properties

CAS No.

23462-19-3

Molecular Formula

C19H38Cl3N3O2

Molecular Weight

446.9 g/mol

IUPAC Name

3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-N,N-dimethylpropan-1-amine;dihydrate;trihydrochloride

InChI

InChI=1S/C19H31N3.3ClH.2H2O/c1-20(2)12-7-13-22-18-10-6-11-19(22)16-21(15-18)14-17-8-4-3-5-9-17;;;;;/h3-5,8-9,18-19H,6-7,10-16H2,1-2H3;3*1H;2*1H2

InChI Key

FVQJSFRWGSPYGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2CCCC1CN(C2)CC3=CC=CC=C3.O.O.Cl.Cl.Cl

Origin of Product

United States

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